

A Technical Guide to the Chemical Structure and Properties of Aaptamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, presents a unique and compelling scaffold for therapeutic agent development. Its distinctive 1H-benzo[de][1] [2]naphthyridine core has attracted significant scientific interest, leading to the exploration of its diverse pharmacological activities. This document provides a comprehensive technical overview of aaptamine's chemical structure, physicochemical properties, and multifaceted biological effects, including its anticancer, antimicrobial, and receptor-modulating capabilities. Detailed experimental methodologies for its isolation, synthesis, and biological evaluation are presented, alongside visualizations of key signaling pathways and procedural workflows to support further research and development.

Chemical Structure and Analogs

Aaptamine is an alkaloid with the chemical name 8,9-dimethoxy-1H-benzo[de][1] [2]naphthyridine[1][3]. The core of its structure is a planar, tricyclic aromatic ring system, which is believed to be a key contributor to its ability to intercalate with DNA[4]. The molecule's relative simplicity and potent bioactivity have made it and its derivatives attractive targets for total synthesis and structural modification.

A variety of natural and synthetic analogs of **aaptamine** have been identified, each with potentially unique biological profiles. Key analogs include:



- Demethyl(oxy)aaptamine and Isoaaptamine: These are frequently co-isolated with aaptamine and often exhibit greater potency in certain biological assays[5][6].
- 3-Substituted Derivatives: Analogs such as 3-(phenethylamino)demethyl(oxy)aaptamine
 have been synthesized and show significant cytotoxic and anti-mycobacterial activities[1][7].
- Bis-aaptamine Alkaloids: Dimers, known as suberitines A-D, have been discovered and demonstrate potent cytotoxic activity[1].

Physicochemical and Photochemical Properties

Aaptamine is typically isolated as bright yellow crystals[2]. Its fundamental properties are summarized in the table below. While specific water solubility data is not extensively published, its common extraction into solvents like methanol, chloroform, and ethyl acetate suggests it is sparingly soluble in water[2][7].

Property	Value	Reference(s)
Molecular Formula	C13H12N2O2	[1]
Molecular Weight	228.25 g/mol	[1][4][5]
Melting Point	110–113 °C	[2]
Appearance	Bright yellow crystals	[2]
Fluorescence Emission	485 nm	[8]
Fluorescence Quantum Yield	31%	[8]

Pharmacological Properties and Biological Activity

Aaptamine exhibits a broad spectrum of biological activities, making it a versatile lead compound. Its effects are dose-dependent and span multiple therapeutic areas.

Anticancer Activity

Aaptamine and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The mechanism of action is multifactorial, involving the induction of







apoptosis, cell cycle arrest, and the inhibition of key cellular machinery like the proteasome[1] [5][9].



Cell Line	Compound	Activity Type	Value (IC50/CD50)	Reference(s)
H1299 (Lung Carcinoma)	Aaptamine Derivatives	Cytotoxicity	12.9 to 20.6 μg/mL	[1]
P388 (Leukemia)	Suberitine A (bisaptamine)	Cytotoxicity	1.8 μΜ	[1]
P388 (Leukemia)	Suberitine D (bisaaptamine)	Cytotoxicity	3.5 μΜ	[1]
THP-1 (Leukemia)	Aaptamine	Cytotoxicity	~150 μM	[5]
THP-1 (Leukemia)	Demethyl(oxy)aa ptamine	Cytotoxicity	10 to 70 μM	[5]
HeLa (Cervical Cancer)	Aaptamine	Cytotoxicity	15 μg/mL	[10]
CEM-SS (T- lymphoblastoid)	Aaptamine	Cytotoxicity	15.0 μg/mL	[7]
CEM-SS (T- lymphoblastoid)	3- (phenethylamino) demethyl(oxy)aa ptamine	Cytotoxicity	5.3 μg/mL	[7]
DLD-1 (Colorectal)	Aaptamine-rich extract	Cytotoxicity	9.597 μg/mL	[3]
HCT116 (Colon)	Aaptamine	Antiproliferative	~50 μM	
JB6 Cl41 (Murine)	Demethyl(oxy)aa ptamine	Inhibition of Neoplastic Transformation (INCC50)	0.7 μΜ	[6]







Inhibition of JB6 Cl41 Aaptamine / Neoplastic $2.1 \, \mu M$ [6] (Murine) Isoaaptamine Transformation (INCC50)

Modulation of G-Protein Coupled Receptors (GPCRs)

Aaptamine interacts with several GPCRs, which are critical targets in drug discovery. It functions as both an antagonist and an agonist, depending on the receptor subtype. This activity suggests its potential for treating cardiovascular, neurological, and inflammatory disorders[4].



Receptor	Activity Type	Value (IC50/EC50)	Reference(s)
Adrenoceptors			
α-adrenoreceptor (ADRA2C)	Antagonist	11.9 μΜ	[1][4]
β-adrenoreceptor (ADRB2)	Antagonist	0.20 μΜ	[1][4]
Dopamine Receptors			
Dopamine D4 (DRD4)	Antagonist	6.9 μΜ	[1][4]
Chemokine Receptors			
CXCR7	Agonist	6.2 μΜ	[1][4]
CCR1	Agonist	11.8 μΜ	[1][4]
CXCR3	Positive Allosteric Modulator	31.8 μΜ	[1][4]
CCR3	Positive Allosteric Modulator	16.2 μΜ	[1][4]
Opioid Receptors			
Delta Opioid Receptor (δ-OR)	Agonist	5.1 μΜ	[2][4]
Mu Opioid Receptor (μ-OR)	Agonist	10.1 μΜ	[2][4]

Antimicrobial Activity

Aaptamine and its analogs have shown promising activity against pathogenic bacteria, including dormant states of mycobacteria, which are notoriously difficult to treat[1].

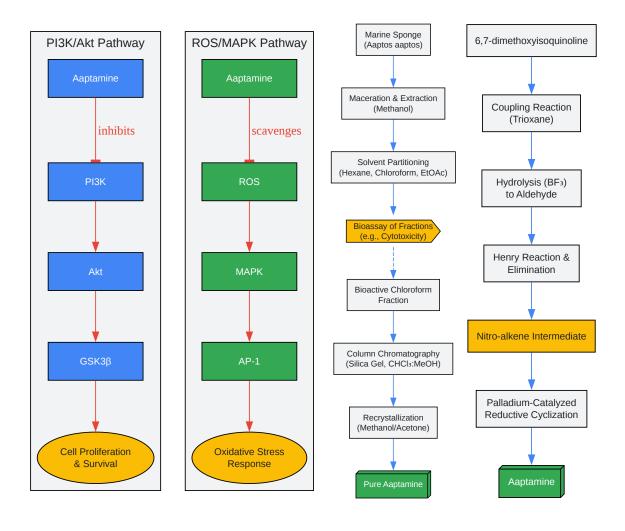


Organism	Compound	Value (MIC)	Reference(s)
Mycobacterium bovis BCG	3- (phenethylamino)dem ethyl(oxy)aaptamine	0.75 μg/mL	[1][2]
M. tuberculosis H37Rv	Compound 1 (Derivative)	0.5 to 2.0 μg/mL	[2]
M. smegmatis (dormant)	Aaptamine Derivative	1.5 μg/mL	[2]
M. smegmatis (dormant)	Aaptamine Derivative	1.5 μg/mL	[2]

Key Signaling Pathways

Aaptamine exerts its biological effects by modulating several critical intracellular signaling pathways. Its antioxidant and anticancer activities are linked to the suppression of pathways driven by reactive oxygen species (ROS) and phosphoinositide 3-kinase (PI3K)[1][10].





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- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Properties of Aaptamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664758#chemical-structure-and-properties-of-aaptamine]

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